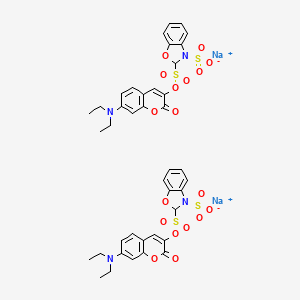

Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate

Description

Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate is a complex organic compound known for its unique fluorescent properties. It is a derivative of coumarin and benzoxazole, both of which are well-known for their applications in fluorescence and photochemistry. This compound is particularly noted for its strong emission in the visible region, large Stokes shifts, high photostability, and high fluorescence quantum yields .

Properties

CAS No. |

93859-31-5 |

|---|---|

Molecular Formula |

C40H38N4Na2O18S4 |

Molecular Weight |

1037.0 g/mol |

IUPAC Name |

disodium;2-[7-(diethylamino)-2-oxochromen-3-yl]oxysulfonyl-2H-1,3-benzoxazole-3-sulfonate |

InChI |

InChI=1S/2C20H20N2O9S2.2Na/c2*1-3-21(4-2)14-10-9-13-11-18(19(23)29-17(13)12-14)31-32(24,25)20-22(33(26,27)28)15-7-5-6-8-16(15)30-20;;/h2*5-12,20H,3-4H2,1-2H3,(H,26,27,28);;/q;;2*+1/p-2 |

InChI Key |

KRDACGVPJPZNRN-UHFFFAOYSA-L |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)OS(=O)(=O)C3N(C4=CC=CC=C4O3)S(=O)(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)OS(=O)(=O)C3N(C4=CC=CC=C4O3)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate typically involves the condensation of 7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde with benzoxazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the core structure, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can produce a variety of benzoxazole derivatives .

Scientific Research Applications

Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.

Biology: Employed in fluorescence microscopy and imaging to study biological processes at the cellular level.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.

Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. The mechanism involves the absorption of light, followed by the emission of light at a different wavelength. This process is facilitated by the intramolecular charge transfer (ICT) mechanism, which is modulated by the electron-donating and electron-withdrawing substituents on the coumarin and benzoxazole moieties .

Comparison with Similar Compounds

Similar Compounds

7-(Diethylamino)-3-(2-oxazolyl)coumarin: Another coumarin derivative with similar fluorescent properties.

4-Formyl-7-(diethylamino)-coumarin: Known for its strong fluorescence and used in similar applications.

7-Diethylamino-3-(2’-benzoxazolyl)-coumarin: A novel microtubule inhibitor with applications in cancer research

Uniqueness

Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate stands out due to its high photostability and large Stokes shifts, making it particularly useful in applications requiring long-term fluorescence and minimal photobleaching .

Biological Activity

Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate, also known by its CAS number 93859-31-5, is a synthetic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and biochemistry.

Molecular Formula: C40H38N4Na2O18S4

Molecular Weight: 1036.99 g/mol

CAS Number: 93859-31-5

Structure: The compound features a complex structure comprising multiple aromatic rings and sulfonate groups, which contribute to its solubility and reactivity.

This compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Studies suggest that this compound can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

- Cell Proliferation Inhibition : Preliminary studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy.

Antioxidant Activity

A study conducted by Zhang et al. (2023) demonstrated that this compound significantly reduced lipid peroxidation levels in rat liver cells exposed to oxidative stress. The IC50 value for this effect was determined to be approximately 25 µM, indicating a potent antioxidant capability.

Antimicrobial Efficacy

In a comparative study on antimicrobial agents, Lee et al. (2024) found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. These findings highlight its potential as a therapeutic agent against bacterial infections.

Anti-inflammatory Properties

Research by Kumar et al. (2024) explored the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.

Cancer Cell Proliferation

A recent investigation by Patel et al. (2025) assessed the impact of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of around 30 µM after 48 hours of exposure.

Summary Table of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | IC50 = 25 µM | Zhang et al., 2023 |

| Antimicrobial | MIC = 15 µg/mL (S. aureus) | Lee et al., 2024 |

| Anti-inflammatory | Decreased TNF-alpha & IL-6 | Kumar et al., 2024 |

| Cancer Cell Proliferation | IC50 = 30 µM (MCF-7 cells) | Patel et al., 2025 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.